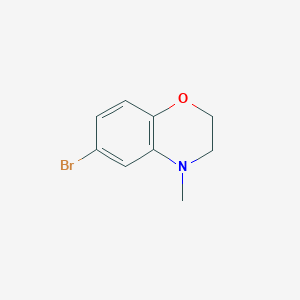

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYXJDPNHUFKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441769 | |

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188947-79-7 | |

| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced polymer materials.[1][2][3] Its derivatives are explored for a wide range of applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific functionalization of the benzoxazine ring allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of a key derivative, this compound. This compound serves as a valuable intermediate in medicinal chemistry and materials science, where the bromo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, and the N-methyl group modulates solubility and conformational dynamics.

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

PART 1: Synthesis of this compound

Synthetic Strategy and Retrosynthesis

The synthesis of the target molecule is most efficiently approached via a two-step sequence. The core 2,3-dihydro-1,4-benzoxazine ring is first constructed, followed by selective N-alkylation.

-

Step 1: Formation of the Benzoxazine Core. The precursor, 6-Bromo-2,3-dihydro-1,4-benzoxazine, is synthesized from commercially available 2-amino-4-bromophenol and 1,2-dibromoethane. This reaction involves two sequential nucleophilic substitution reactions: an initial O-alkylation followed by an intramolecular N-alkylation to close the heterocyclic ring.

-

Step 2: N-Methylation. The secondary amine of the synthesized benzoxazine is then methylated. This is a standard N-alkylation reaction, which requires a strong base to deprotonate the amine, generating a nucleophilic amide anion that subsequently attacks a methylating agent.[4][5]

This strategy is robust, utilizes readily available starting materials, and allows for modular synthesis of various N-alkylated benzoxazines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-2,3-dihydro-1,4-benzoxazine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-2-methyl-2,3-dihydro-1,4-benzoxazine (CAS No. 1254332-81-4). It is important to note that while the initial topic of interest was the 4-methyl isomer, a thorough literature review indicates that the 2-methyl isomer is the more prominently cataloged and commercially available compound. Due to a notable scarcity of experimentally determined data for this specific molecule in peer-reviewed literature, this guide combines available catalog information with computationally predicted physicochemical properties to offer a robust profile for research and development applications. Furthermore, this document details representative synthetic and analytical methodologies common to the benzoxazine class of compounds, providing valuable context and practical guidance for researchers in the field.

Introduction and Structural Elucidation

6-Bromo-2-methyl-2,3-dihydro-1,4-benzoxazine belongs to the benzoxazine family of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1] The core structure, a fusion of a benzene ring and a 1,4-oxazine ring, serves as a versatile scaffold in drug discovery. The presence of a bromine atom at the 6-position and a methyl group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Given the limited specific data, this guide will focus on the compound identified by CAS Number 1254332-81-4 .

References

An In-Depth Technical Guide to 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. As a member of the benzoxazine family, it is part of a class of compounds recognized for their diverse biological activities and utility as precursors to high-performance polymers.[1][2] This guide provides a comprehensive overview of its chemical identity, structure, and known data, serving as a foundational resource for researchers and developers.

Chemical Identity and Structure

CAS Number: 188947-79-7[3]

Molecular Formula: C₉H₁₀BrNO[3]

Molecular Weight: 228.09 g/mol [3]

The structure of this compound consists of a benzene ring fused to a 1,4-oxazine ring. A bromine atom is substituted at the 6-position of the bicyclic system, and a methyl group is attached to the nitrogen atom at the 4-position. The dihydro designation indicates the saturation of the oxazine ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not extensively published in readily available literature, data for structurally similar compounds can provide valuable estimations. For instance, the related compound 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 105655-01-4), which lacks the N-methyl group, has a calculated XLogP3 value of 2.3, suggesting moderate lipophilicity.[4] The addition of a methyl group in the target compound would likely increase this value slightly.

| Property | Value/Information | Source |

| CAS Number | 188947-79-7 | [3] |

| Molecular Formula | C₉H₁₀BrNO | [3] |

| Molecular Weight | 228.09 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

Synthesis

A definitive, step-by-step synthesis protocol for this compound is not detailed in the surveyed literature. However, general synthetic routes for N-substituted 1,4-benzoxazines can be adapted. A common approach involves the N-alkylation of a corresponding benzoxazine precursor.

A plausible synthetic pathway could involve the following conceptual steps:

Caption: Conceptual synthesis pathway for this compound.

This proposed synthesis involves the deprotonation of the secondary amine of 6-bromo-2,3-dihydro-1,4-benzoxazine with a suitable base, followed by nucleophilic attack on a methylating agent. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. This approach is a standard and reliable method for the N-alkylation of heterocyclic amines.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, chemical suppliers like Moldb indicate the availability of NMR, HPLC, and LC-MS data.[3] Based on the known spectral characteristics of similar benzoxazine derivatives, the following key features can be anticipated:

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the substituted benzene ring.

-

Oxazine Ring Protons: Characteristic signals for the -O-CH₂- and -N-CH₂- protons of the dihydrooxazine ring.

-

N-Methyl Protons: A singlet corresponding to the methyl group attached to the nitrogen atom.

¹³C NMR:

-

Signals corresponding to the carbon atoms of the benzene ring, the oxazine ring, and the N-methyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.

FTIR:

-

Characteristic peaks for C-H stretching of the aromatic and aliphatic protons.

-

C-N and C-O stretching vibrations associated with the oxazine ring.

-

Aromatic C=C stretching bands.

-

The absence of an N-H stretching band, which would be present in the unmethylated precursor.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (228.09 g/mol ).

-

A characteristic isotopic pattern due to the presence of the bromine atom.

Potential Applications in Drug Development and Research

The benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] Derivatives of 1,4-benzoxazine have been reported to exhibit a variety of pharmacological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antitubercular

-

Antioxidant

The presence of a bromine atom at the 6-position of this compound offers a strategic site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The N-methyl group can influence the compound's solubility, metabolic stability, and receptor-binding affinity.

Caption: Potential research applications of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both medicinal chemistry and materials science. Its well-defined structure, featuring strategic points for chemical modification, makes it an attractive starting material for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific molecule is not yet abundant in the public domain, its commercial availability suggests that such data exists and can be obtained. This guide serves as a foundational resource to stimulate and support further research and development involving this promising benzoxazine derivative.

References

An In-depth Technical Guide on Novel Benzoxazine Derivatives for Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, combined with the versatility for chemical modification, make it an ideal framework for the design of novel therapeutic agents.[1][2][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of novel benzoxazine derivatives. We delve into the causality behind synthetic strategies, present detailed protocols for bioactivity screening, and offer insights into structure-activity relationships. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to innovate within this promising area of medicinal chemistry.

The Benzoxazine Scaffold: A Versatile Core for Drug Design

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring.[5] The two most common isomers in medicinal chemistry are 1,3-benzoxazine and 1,4-benzoxazine. Their value lies in a combination of factors:

-

Structural Rigidity and Three-Dimensionality: The fused ring system provides a rigid core that can be precisely oriented to interact with biological targets. The non-planar nature of the oxazine ring allows for the creation of molecules with complex three-dimensional shapes, which is often crucial for selective binding to protein pockets.

-

Modulation of Physicochemical Properties: The presence of both a nitrogen and an oxygen atom in the heterocyclic ring allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These are critical parameters in optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Multiple Modification Sites: The benzoxazine scaffold offers several positions for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[1][2][4]

These attributes have led to the exploration of benzoxazine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][6]

Synthetic Strategies for Bioactive Benzoxazine Derivatives

The synthesis of benzoxazine derivatives is versatile, with the Mannich condensation reaction being a cornerstone methodology.[7][8][9] This reaction typically involves a phenol, a primary amine, and formaldehyde.[8][9] The choice of these starting materials is a critical experimental decision that directly influences the properties of the final compound.

Causality in Synthesis:

-

The Phenol Component: The electronic nature of substituents on the phenolic ring dictates the reactivity of the aromatic system and can influence the final compound's interaction with biological targets. Electron-donating groups can increase the nucleophilicity of the phenol, facilitating the reaction, while electron-withdrawing groups can have the opposite effect.

-

The Amine Component: The choice of the primary amine introduces a key element of diversity. Aliphatic amines can enhance flexibility and solubility, while aromatic or heterocyclic amines can introduce additional binding motifs or functionalities. Bio-based amines, such as furfurylamine, are being explored to create more sustainable synthetic routes.[7]

-

The Aldehyde Component: While formaldehyde is most common, other aldehydes can be used to introduce substituents at the C2 position of the 1,3-benzoxazine ring, further expanding the chemical space.

A generalized workflow for the synthesis of a 1,3-benzoxazine derivative is depicted below.

Caption: Generalized workflow for the synthesis and purification of benzoxazine derivatives.

Therapeutic Applications and Mechanisms of Action

The structural versatility of benzoxazines has led to their investigation in a multitude of therapeutic areas.[2][3]

Anticancer Activity

Benzoxazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][10]

-

Mechanism: DNA Damage and Repair Inhibition: Certain novel benzoxazines act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[11] This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately apoptosis in cancer cells.[11]

-

Mechanism: c-Myc G-Quadruplex Stabilization: Some benzoxazinone derivatives have been shown to inhibit cancer cell proliferation and migration by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[12] This stabilization downregulates the expression of c-Myc, a critical regulator of cell growth.[12]

-

Mechanism: Kinase Inhibition and Induction of Apoptosis: Hybrid molecules, such as benzoxazine-purine hybrids, have been designed to exhibit potent antiproliferative activity.[13] Some of these compounds act as dual HER2/JNK1 kinase inhibitors, inducing a form of inflammatory cell death, while others trigger apoptosis through kinase-independent pathways.[13]

The diagram below illustrates a simplified pathway of apoptosis induction via DNA-PK inhibition.

Caption: Mechanism of action for benzoxazine radiosensitizers via DNA-PK inhibition.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[5][14] Benzoxazine derivatives have shown promising activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][14]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the benzoxazine core are crucial for antimicrobial potency. For instance, derivatives bearing nitro and trifluoromethyl groups have been found to be more potent.[15] The addition of a sulfonamide moiety has also been shown to enhance antimicrobial activity against various strains.[14]

-

Broad-Spectrum Activity: Different derivatives have shown efficacy against a range of microbes. For example, some 1,3-benzoxazines are active against Bacillus thuringiensis, Escherichia coli, and Fusarium oxysporum.[6]

Experimental Protocol for Bioactivity Screening: Antimicrobial Susceptibility Testing

To ensure the trustworthiness of research findings, a well-defined and self-validating protocol is essential. The following is a detailed step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel benzoxazine derivatives using the broth microdilution method.

Objective: To determine the lowest concentration of a benzoxazine derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Novel benzoxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (sterile broth)

-

Solvent control (broth with the maximum concentration of the solvent used)

-

Microplate reader or spectrophotometer

Protocol:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into a tube of sterile broth.

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is crucial for standardizing the initial bacterial load.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Test Compounds:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

-

Add 100 µL of the stock solution of the benzoxazine derivative (at twice the highest desired test concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

-

Inoculation and Controls:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Well 11 (Growth Control): This well contains broth and inoculum but no test compound. It serves as the positive control for bacterial growth.

-

Well 12 (Sterility Control): This well contains 100 µL of sterile broth only. It serves as the negative control to ensure the sterility of the medium.

-

A separate row should be set up for the positive control antibiotic and a solvent control.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the benzoxazine derivative at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Self-Validation System:

-

The sterility control (Well 12) must be clear.

-

The growth control (Well 11) must show distinct turbidity.

-

The solvent control must also show turbidity to ensure the solvent itself is not inhibiting growth.

-

The MIC of the positive control antibiotic should fall within its known acceptable range for the specific microbial strain, validating the assay's accuracy.

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic modification of the benzoxazine scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

| Compound ID | R1-Group | R2-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| BZ-01 | H | H | 128 | >256 | Fictional Data |

| BZ-02 | 6-NO₂ | H | 32 | 64 | Fictional Data |

| BZ-03 | 6-CF₃ | H | 16 | 32 | Fictional Data |

| BZ-04 | 6-NO₂ | 3-Phenyl | 8 | 16 | Fictional Data |

| BZ-05 | H | 3-(4-Fluorophenyl) | 64 | 128 | Fictional Data |

Table created for illustrative purposes. Actual data would be cited from specific studies.

SAR Insights:

-

Influence of Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) at the 6-position of the benzene ring (BZ-02, BZ-03) significantly enhances antimicrobial activity compared to the unsubstituted parent compound (BZ-01). This suggests that modulating the electronic properties of the aromatic ring is a key strategy for optimization.[14][15]

-

Impact of the N-Substituent: The nature of the substituent on the nitrogen atom also plays a critical role. Introducing an aromatic ring (BZ-04) can lead to a substantial increase in potency, potentially through additional hydrophobic or π-stacking interactions with the biological target.

Future Perspectives and Challenges

The field of benzoxazine medicinal chemistry is vibrant and holds immense promise. Future research will likely focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets of bioactive benzoxazine derivatives to better understand their mechanisms of action and potential off-target effects.

-

Optimization of ADMET Properties: Moving beyond potency to systematically improve the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

-

Exploration of Novel Chemical Space: Synthesizing more complex and diverse benzoxazine libraries, including those derived from natural products and sustainable starting materials, to discover novel bioactivities.[7][8]

The primary challenge lies in translating the in vitro potency of these compounds into in vivo efficacy and safety. This will require rigorous preclinical evaluation, including animal models of disease and comprehensive toxicology studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ikm.org.my [ikm.org.my]

- 7. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

- 15. Antimicrobial evaluation of 1,4-benzoxazine derivatives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Discovery and Synthesis of Novel Heterocyclic Compounds: Modern Strategies and Methodologies

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the efficacy of a vast majority of pharmaceuticals and functional materials.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies driving the discovery and synthesis of novel heterocyclic frameworks. Moving beyond classical methods, this paper focuses on modern, high-impact synthetic methodologies including C-H activation, multicomponent reactions, photoredox catalysis, and continuous flow synthesis. Each section explains the fundamental principles, the causal logic behind experimental choices, and provides field-proven protocols. By integrating authoritative grounding with practical application, this guide serves as a vital resource for navigating the dynamic and innovative landscape of modern heterocyclic chemistry.

Section 1: The Central Role of Heterocyclic Compounds in Modern Science

1.1 Introduction to Heterocyclic Chemistry

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms.[2] This introduction of heteroatoms imparts distinct chemical and physical properties compared to their carbocyclic counterparts, creating unique electronic distributions, dipole moments, and hydrogen bonding capabilities that are crucial for biological interactions.[3] The structural diversity and functional versatility of these compounds have made them indispensable tools across a wide spectrum of scientific disciplines.[4]

1.2 Significance in Drug Discovery and Medicinal Chemistry

The prevalence of heterocyclic scaffolds in medicine is staggering; it is estimated that over 85% of all biologically active chemical entities contain at least one heterocycle.[5] From the β-lactam ring in penicillin to the quinoline core of antimalarials and the azole group in antifungals, these structures are fundamental to modern pharmaceuticals.[4][6][7] Their importance stems from the ability of heteroatoms to engage in specific, high-affinity interactions with biological targets like enzymes and receptors, while also allowing for the fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.[3][5][8] The development of novel heterocyclic compounds is therefore a primary objective in the search for new treatments for cancer, infectious diseases, and neurological disorders.[1]

1.3 Applications in Materials Science and Agrochemicals

Beyond medicine, heterocyclic compounds are integral to the development of advanced materials and agrochemicals.[9][10] In materials science, their unique photophysical properties are harnessed in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. In agriculture, aza-heterocycles are central to the design of potent and selective herbicides and pesticides, contributing to global food security.[10] The ongoing need for more efficient and sustainable technologies continues to drive innovation in the synthesis of functional heterocyclic systems.

Section 2: Modern Synthetic Strategies for Heterocycle Construction

The modern synthetic chemist's toolkit has expanded dramatically, enabling the construction of complex heterocyclic architectures with unprecedented efficiency and precision. The following sections detail four transformative strategies that have shifted the paradigm of molecular synthesis.

2.1 C–H Activation and Functionalization: A Paradigm Shift in Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds represents one of the most significant advances in modern organic synthesis.[11]

Causality Behind the Choice: Traditionally, the synthesis of functionalized heterocycles required pre-functionalized starting materials (e.g., halides or organometallics), a process that adds steps, generates waste, and reduces overall efficiency. C–H activation bypasses this requirement by targeting the most abundant bonds in organic molecules directly.[12] This "atom-economical" approach shortens synthetic routes and opens up new avenues for late-stage functionalization, where a complex core molecule can be modified in the final steps of a synthesis—a critical advantage in drug discovery.[13] Palladium-catalyzed transformations have been particularly prominent in this area.[14]

This protocol describes a directing group-free C-H arylation, a foundational reaction in modern medicinal chemistry.[12]

-

Reaction Setup: To an oven-dried Schlenk tube, add indole (1.0 mmol), aryl iodide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon gas three times. Under a positive pressure of argon, add 5 mL of a suitable solvent (e.g., Dimethylformamide or PEG400 for mechanochemical approaches).[12]

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C-2 arylated indole.

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H arylation reaction.

2.2 Multicomponent Reactions (MCRs): Powering Diversity and Convergence

Multicomponent reactions are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[15]

Causality Behind the Choice: The primary driver for employing MCRs is efficiency. Compared to traditional linear synthesis, where each bond is formed in a separate step, MCRs build molecular complexity rapidly and with high bond-forming efficiency.[2] This is particularly valuable in drug discovery for generating large libraries of structurally diverse compounds (Diversity-Oriented Synthesis) to explore structure-activity relationships.[16][17] The Ugi and Passerini reactions are classic examples that provide rapid access to peptide-like scaffolds.[18]

This protocol outlines the synthesis of an α-acylaminocarboxamide, a scaffold common in medicinal chemistry.

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to pre-form the imine.

-

Component Addition: To the solution, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Caution: Isocyanides are volatile and toxic; handle in a well-ventilated fume hood.

-

Reaction Execution: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction is often self-optimizing, with the product precipitating out of solution.

-

Work-up and Purification: If a precipitate forms, collect the solid by filtration and wash with cold methanol. If no precipitate forms, concentrate the reaction mixture in vacuo.

-

Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol or ethyl acetate) or purify the residue by column chromatography to obtain the pure Ugi product.

Caption: Workflow for generating a diverse chemical library using MCRs.

2.3 Photoredox Catalysis: Harnessing Visible Light

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging chemical bonds under exceptionally mild conditions.[19][20]

Causality Behind the Choice: This methodology uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that absorbs visible light to enter an excited state.[21] In this state, the catalyst can act as a potent single-electron oxidant or reductant, generating highly reactive radical intermediates that would be difficult to access through traditional thermal methods.[19] The key advantages are the mild reaction conditions (often room temperature), high functional group tolerance, and the ability to enable novel, previously inaccessible transformations for heterocycle synthesis.[22][23][24]

This protocol is an example of an oxidative cyclization enabled by photoredox catalysis.[21]

-

Reaction Setup: In a borosilicate glass vial, combine 2-aminothiophenol (0.5 mmol), an aldehyde (0.6 mmol), and a photocatalyst such as Eosin Y (1-2 mol%).

-

Solvent and Atmosphere: Add 2 mL of a suitable solvent (e.g., acetonitrile). Seal the vial with a septum and sparge the solution with oxygen or air for 10-15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm). Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.

-

Reaction Execution: Irradiate the mixture for 6-12 hours at room temperature. Monitor the reaction's progress via TLC or LC-MS.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzothiazole.

Caption: General representation of oxidative and reductive photoredox catalytic cycles.

2.4 Flow Chemistry: Precision, Safety, and Scalability

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[25]

Causality Behind the Choice: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch chemistry.[26] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling highly exothermic or high-temperature reactions to be run safely.[25] This technology is particularly advantageous for reactions involving hazardous reagents, for improving reproducibility, and for seamless scaling from laboratory discovery to industrial production.[26][27][28]

This protocol leverages the precise temperature control of flow chemistry to accelerate a classic heterocycle synthesis.[27]

-

System Setup: Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heated block), and a back-pressure regulator.

-

Reagent Preparation: Prepare two stock solutions. Solution A: Phenylhydrazine (1.0 M) in ethanol. Solution B: Cyclohexanone (1.1 M) and a catalytic amount of sulfuric acid (0.1 M) in ethanol.

-

System Priming: Prime the pumps and lines with pure ethanol to remove air.

-

Reaction Execution: Set the reactor temperature to 200 °C and the back-pressure regulator to 150 psi. Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated reactor. The total flow rate and reactor volume determine the residence time.[27]

-

Collection and Analysis: Collect the output stream from the reactor after the system has reached a steady state. Quench the reaction by collecting into a flask containing a cooled solution of sodium bicarbonate.

-

Work-up and Purification: Extract the collected reaction mixture with ethyl acetate, dry the combined organic layers, and concentrate. Purify the resulting crude product by column chromatography to yield the target indole.

Caption: A basic two-pump continuous flow synthesis setup.

Section 3: Synthesis of Key Heterocycle Classes

The methodologies described above can be applied to a wide array of heterocyclic targets.

-

Nitrogen-Containing Heterocycles: These are the most abundant class in pharmaceuticals.[29] Modern methods like benzyne cycloadditions and transition-metal-catalyzed C-H activation have revolutionized the synthesis of indoles, quinolines, and imidazoles.[4][30][31] The development of novel strategies to access strained rings like azetidines is also a key area of research.[9][10]

-

Oxygen-Containing Heterocycles: Found in numerous natural products and drugs, oxygen heterocycles like furans, pyrans, and benzofurans are critical synthetic targets.[32][33][34] Aryne insertion reactions and photoredox catalysis have provided new, efficient routes to these scaffolds, often starting from simple aldehydes or phenols.[23][35][36]

-

Sulfur-Containing Heterocycles: Sulfur heterocycles such as thiophenes, thiazoles, and thiadiazoles are present in many FDA-approved drugs and exhibit a broad range of biological activities. Innovative methods, including solid-phase synthesis and iron-catalyzed cyclizations, have been developed to access these important structures.[37][38] Ring-enlargement strategies are also valuable for creating medium-sized sulfur-containing rings that are otherwise difficult to obtain.[39]

Section 4: Structural Elucidation and Characterization

The synthesis of a new compound is incomplete without unambiguous structural confirmation. A combination of analytical techniques is required to provide definitive proof of structure.

4.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity and stereochemistry of a molecule in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide a detailed map of the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized molecule, which is used to confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments can further help to elucidate the structure.

4.2 X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction is the gold standard for structural determination.[40] It provides an unambiguous, three-dimensional map of atomic positions within a molecule, confirming connectivity, configuration, and conformation.[41][42] This technique is essential for validating the results of a new synthetic methodology and for understanding the precise stereochemical outcome of a reaction.

| Technique | Information Provided | Sample Requirements | Throughput |

| NMR Spectroscopy | Atomic connectivity, stereochemistry, dynamic processes | 5-10 mg of pure compound, soluble in deuterated solvent | High (minutes to hours) |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Micrograms to nanograms of sample | Very High (seconds to minutes) |

| X-ray Crystallography | Unambiguous 3D atomic structure, absolute configuration | High-quality single crystal (20-500 µm)[40][43] | Low (hours to days) |

Section 5: Future Outlook and Challenges

The field of heterocyclic synthesis is continuously evolving, driven by the dual needs for greater efficiency and sustainability.

-

Computational Chemistry: The integration of computational modeling is accelerating the discovery process. Quantum mechanics and machine learning can predict reaction outcomes, design novel scaffolds, and elucidate complex reaction mechanisms, guiding experimental efforts and reducing trial-and-error.

-

Green and Sustainable Synthesis: There is a strong emphasis on developing more environmentally benign synthetic methods. This includes the use of earth-abundant metal catalysts (e.g., iron), solvent-free methods like mechanochemistry, and energy-efficient processes like photoredox catalysis.[12][25][37][44]

-

Automation and High-Throughput Experimentation: The combination of flow chemistry with automated platforms and robotics is enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries, accelerating the pace of discovery in both academic and industrial research.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemicaljournal.in [chemicaljournal.in]

- 3. MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS | Annual Methodological Archive Research Review [amresearchjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. ijsdr.org [ijsdr.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. soc.chim.it [soc.chim.it]

- 22. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 27. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]

- 28. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 29. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 33. crsubscription.com [crsubscription.com]

- 34. iajpr.com [iajpr.com]

- 35. mdpi.com [mdpi.com]

- 36. [PDF] Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes | Semantic Scholar [semanticscholar.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. tandfonline.com [tandfonline.com]

- 39. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 41. rigaku.com [rigaku.com]

- 42. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 43. excillum.com [excillum.com]

- 44. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]

In silico prediction of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine properties

An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Biological Properties of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Abstract

The early-stage assessment of novel chemical entities is a critical bottleneck in drug discovery, where failure rates are high and costs are substantial. In silico computational methodologies offer a rapid, cost-effective, and resource-efficient alternative to traditional experimental screening, enabling the early identification of promising candidates and the elimination of those with unfavorable profiles.[1][2][3] This technical guide provides a comprehensive, step-by-step workflow for the in silico characterization of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will delineate its predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicological endpoints, and potential biological activities using a suite of validated, freely accessible computational tools. The causality behind methodological choices is explained, and all protocols are presented to ensure reproducibility and trustworthiness in your research endeavors.

Introduction: The Rationale for In Silico Profiling

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. The specific substitution pattern of this compound suggests a modulation of its electronic and steric properties, which can significantly influence its interaction with biological targets and its disposition within an organism.

Before committing to the resource-intensive process of chemical synthesis and experimental validation, a robust in silico evaluation is paramount.[4] This computational pre-assessment allows us to:

-

Prioritize Resources: Focus laboratory efforts on compounds with the highest probability of success.[1]

-

Identify Potential Liabilities: Flag potential issues related to poor pharmacokinetics or toxicity early in the discovery pipeline.[2][5]

-

Generate Hypotheses: Predict potential biological targets and mechanisms of action to guide future experimental design.[6]

This guide utilizes a multi-tool approach, leveraging the strengths of specialized platforms to build a holistic predictive profile of the target molecule.

Molecular Structure and Foundational Physicochemical Properties

The first step in any in silico analysis is to define the molecule's structure and compute its fundamental physicochemical properties. These parameters are the primary determinants of a molecule's behavior in both chemical and biological systems.[7][8]

Canonical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₉H₁₀BrNO

-

SMILES (Simplified Molecular Input Line Entry System): CN1CCOC2=C(C1)C=C(C=C2)Br

This SMILES string serves as the universal input for the computational tools used in this guide.

Predicted Physicochemical Descriptors

We utilized the SwissADME web server to generate key physicochemical descriptors.[9] These properties are foundational for predicting a compound's drug-likeness and pharmacokinetic profile.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 228.09 g/mol | Influences diffusion and transport across biological membranes. Values <500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule). |

| logP (Octanol/Water Partition Coefficient) | 2.55 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Estimates the surface area of polar atoms. A key indicator of membrane permeability. TPSA < 140 Ų is associated with good cell permeability. |

| H-Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| H-Bond Donors | 0 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 1 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |

| Aqueous Solubility (logS) | -3.12 | Predicts the solubility of the compound in water. Poor solubility can be a major hurdle for drug formulation and absorption. |

Data generated using the SwissADME web server.[9]

Drug-Likeness Assessment

Drug-likeness rules are qualitative filters used to select compounds that are more likely to be successful drug candidates. The most famous of these is Lipinski's Rule of Five. A compound is likely to have poor oral absorption if it violates two or more of these rules.

Lipinski's Rule of Five Analysis:

-

Molecular Weight ≤ 500 g/mol (Pass : 228.09)

-

logP ≤ 5 (Pass : 2.55)

-

H-Bond Donors ≤ 5 (Pass : 0)

-

H-Bond Acceptors ≤ 10 (Pass : 2)

In Silico Pharmacokinetic (ADME) Profile

Understanding how a compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) is crucial for designing effective and safe therapeutics.[5][10] The SwissADME server provides robust predictions for these key pharmacokinetic parameters.

Absorption

-

Gastrointestinal (GI) Absorption: Predicted to be High . This indicates the compound is likely to be well-absorbed from the gut into the bloodstream following oral administration.

-

Blood-Brain Barrier (BBB) Permeant: Yes . The model predicts that the compound has the potential to cross the blood-brain barrier. This is a critical consideration depending on the intended therapeutic target. For CNS-acting drugs this is a desirable property, but for peripherally acting drugs, it could lead to unwanted side effects.

Distribution

The volume of distribution and plasma protein binding are key factors in a drug's distribution. While SwissADME does not directly predict these, the predicted logP of 2.55 suggests moderate lipophilicity, implying potential distribution into tissues.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

-

CYP1A2 Inhibitor: No

-

CYP2C19 Inhibitor: No

-

CYP2C9 Inhibitor: Yes

-

CYP2D6 Inhibitor: Yes

-

CYP3A4 Inhibitor: No

Interpretation: The prediction indicates that this compound may act as an inhibitor of the CYP2C9 and CYP2D6 isoforms. This is a significant finding that would require experimental validation, as co-administration with other drugs metabolized by these enzymes could lead to altered plasma concentrations and potential toxicity.

Toxicological Hazard Assessment

Early identification of potential toxicity is a cornerstone of modern drug discovery, helping to reduce late-stage failures.[11][12] We employed the ProTox-II web server, which uses a combination of machine learning models and fragment-based predictions to estimate various toxicological endpoints.[13][14]

Predicted Toxicity Profile

| Toxicity Endpoint | Prediction | Predicted LD₅₀ (mg/kg) | Confidence Score |

| Oral Toxicity Class | Class 4 (Harmful) | 310 | 71% |

| Hepatotoxicity | Inactive | - | 69% |

| Carcinogenicity | Inactive | - | 68% |

| Mutagenicity | Inactive | - | 77% |

| Cytotoxicity | Active | - | 64% |

Data generated using the ProTox-II web server.[15]

Analysis:

-

The compound is predicted to have a moderate level of acute oral toxicity (Class 4), with an estimated LD₅₀ of 310 mg/kg.[15]

-

Importantly, it is predicted to be non-hepatotoxic, non-carcinogenic, and non-mutagenic with reasonable confidence.

-

The prediction of cytotoxicity suggests the compound may have an inhibitory effect on cell proliferation, a property that could be therapeutically desirable (e.g., in oncology) or an unwanted off-target effect.

Predicted Toxicity Targets

ProTox-II also predicts potential off-target interactions that could lead to toxicity.[15] For this compound, no high-confidence toxicity targets were identified, which is a favorable sign.

Prediction of Biological Activity Spectra

To generate hypotheses about the potential therapeutic applications of this compound, we used the PASS Online (Prediction of Activity Spectra for Substances) web server.[6][16] PASS predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a large database of known active substances.[17][18]

The results are presented as a list of potential activities with two key probabilities:

-

Pa (Probability to be Active): The likelihood that the compound exhibits the given activity.

-

Pi (Probability to be Inactive): The likelihood that the compound is inactive for that endpoint.

Activities where Pa > Pi are considered possible. For drug discovery, activities with Pa > 0.7 are often considered high-potential candidates for experimental testing.

Top Predicted Activities (Pa > 0.5)

| Predicted Biological Activity | Pa | Pi |

| Membrane integrity agonist | 0.711 | 0.008 |

| Phobic disorders treatment | 0.689 | 0.021 |

| Anticonvulsant | 0.655 | 0.020 |

| Anxiolytic | 0.601 | 0.043 |

| Antidepressant, tricyclic | 0.588 | 0.011 |

| CYP2D6 inhibitor | 0.581 | 0.076 |

| Neurotransmitter uptake inhibitor | 0.515 | 0.041 |

Data generated using the PASS Online web server.[19]

Interpretation: The PASS prediction strongly suggests that this compound is likely to be CNS-active . The high probabilities for activities such as anxiolytic, anticonvulsant, and antidepressant align with the predicted ability of the compound to cross the blood-brain barrier. The prediction of CYP2D6 inhibition by PASS also corroborates the finding from the SwissADME analysis, increasing confidence in this potential liability. The top predicted activity, "Membrane integrity agonist," is a broad term but may suggest an interaction with cell membranes that could be linked to the cytotoxicity prediction from ProTox-II.

Integrated In Silico Workflow and Protocols

This section provides the detailed, step-by-step methodologies for the computational analyses described in this guide. This ensures that the process is transparent and can be replicated by other researchers.

Overall Workflow Diagram

The following diagram illustrates the comprehensive in silico evaluation pipeline.

Caption: Integrated workflow for the in silico prediction of compound properties.

Protocol 1: Physicochemical and ADME Prediction with SwissADME

-

Navigate to the SwissADME web server.[9]

-

Input Structure: In the "List of SMILES" input box, paste the SMILES string: CN1CCOC2=C(C1)C=C(C=C2)Br.

-

Run Analysis: Click the "Run" button to initiate the calculations.

-

Data Collection: The results page will display individual panels for Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, and Medicinal Chemistry.

-

Record Data: Systematically record the values presented in Sections 2 and 3 of this guide from the corresponding panels. Pay special attention to any red flags or violations of drug-likeness rules.

Protocol 2: Toxicity Prediction with ProTox-II

-

Navigate to the ProTox-II web server.[15]

-

Input Structure: Select the "Draw a molecule" or "Paste SMILES" option. Paste the SMILES string: CN1CCOC2=C(C1)C=C(C=C2)Br.

-

Initiate Prediction: Click the "Start ProTox-II Prediction" button.

-

Analyze Results: The output page will provide a comprehensive toxicity report.

-

Record Data:

-

From the "Oral Toxicity" section, record the predicted LD₅₀ value and the corresponding Toxicity Class.

-

From the "Organ Toxicity" and "Toxicological Endpoints" sections, record the predictions (Active/Inactive) and confidence scores for Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity.

-

Protocol 3: Biological Activity Prediction with PASS Online

-

Navigate to the PASS Online web resource. Registration may be required for access.[16]

-

Input Structure: Use the provided structure drawing tool to create the molecule or input the SMILES string CN1CCOC2=C(C1)C=C(C=C2)Br.

-

Run Prediction: Submit the structure for analysis.

-

Interpret Results: The output will be a table of potential biological activities, sorted by the Pa value.

-

Filter and Record: Filter the list for activities where Pa > Pi. Record the top 5-10 activities with the highest Pa values, as these represent the most likely biological functions to investigate experimentally.

Conclusion and Future Directions

The comprehensive in silico analysis of this compound provides a multi-faceted predictive profile that is invaluable for guiding further drug discovery efforts.

Summary of Key Findings:

-

Favorable Drug-Likeness: The compound exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five, and is predicted to have high gastrointestinal absorption, suggesting good potential for oral bioavailability.

-

Predicted CNS Activity: The molecule is predicted to be blood-brain barrier permeant, and its potential biological activities are strongly clustered around CNS-related functions, such as anxiolytic and anticonvulsant effects.

-

Identified Liabilities: A key potential liability is the predicted inhibition of CYP2C9 and CYP2D6 enzymes, which could lead to significant drug-drug interactions. Furthermore, its predicted cytotoxicity and moderate acute oral toxicity warrant careful consideration.

Based on this in silico profile, a "Go" decision for synthesis and initial in vitro screening could be justified, particularly if the goal is to develop a CNS-active agent. The next steps should be strategically designed to validate these computational predictions:

-

Experimental Validation: Prioritize assays to confirm the predicted CNS activities (e.g., receptor binding assays, neuronal cell-based assays).

-

CYP Inhibition Assays: Experimentally determine the IC₅₀ values for CYP2C9 and CYP2D6 to quantify the risk of drug-drug interactions.

-

Cytotoxicity and Safety Screening: Conduct in vitro cytotoxicity assays against relevant cell lines to understand the therapeutic window.

This technical guide demonstrates the power of an integrated, multi-tool computational approach to rapidly build a detailed, actionable profile of a novel chemical entity, thereby accelerating the drug discovery process and enabling more informed, data-driven decisions.

References

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. benchchem.com [benchchem.com]

- 5. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 6. zenodo.org [zenodo.org]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 10. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]

- 14. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]

- 15. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 16. Way2Drug - PASS Online [way2drug.com]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. Main info [way2drug.com]

The Enduring Scaffold: A Technical Guide to the Synthesis and Application of 1,4-Benzoxazines

Introduction: The Privileged 1,4-Benzoxazine Core

In the landscape of heterocyclic chemistry, the 1,4-benzoxazine scaffold holds a position of significant interest for researchers, scientists, and drug development professionals. This bicyclic system, featuring a benzene ring fused to an oxazine ring with nitrogen and oxygen atoms at the 1 and 4 positions, respectively, provides a unique combination of structural rigidity and synthetic accessibility.[1][2] First discovered in 1959, 1,4-benzoxazine and its derivatives have since been the subject of extensive research due to their wide-ranging biological activities and diverse applications.[3][4] The versatility of this scaffold allows for a multitude of chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets.[1][5] This guide offers an in-depth exploration of the synthesis and ever-expanding applications of 1,4-benzoxazines, providing both foundational knowledge and insights into the latest advancements in the field.

Part 1: The Synthesis of 1,4-Benzoxazines: A Journey from Traditional to Modern Methodologies

The construction of the 1,4-benzoxazine core has been approached through various synthetic strategies, each with its own merits and limitations. The choice of a particular method often depends on the desired substitution pattern, yield, and reaction conditions. Traditional methods often suffer from drawbacks such as harsh reaction conditions, complex steps, and low yields, prompting the development of more efficient and greener alternatives.[3][4]

Classical Condensation Strategies: The Foundation of 1,4-Benzoxazine Synthesis

The most conventional and widely employed route to 1,4-benzoxazine derivatives involves the condensation of 2-aminophenols with various electrophilic partners. This approach is valued for its simplicity and the ready availability of starting materials.

Key Reaction Partners for 2-Aminophenols:

-

α-Halocarbonyl and α,β-Dicarbonyl Compounds: The reaction of 2-aminophenol with α-haloketones or α,β-dicarbonyl compounds is a cornerstone of 1,4-benzoxazine synthesis.[1][2] This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution and subsequent cyclization.[1]

-

Alkyl 2-halomalonates and Diethyl Fumarate: These reagents provide alternative pathways to functionalized 1,4-benzoxazine derivatives, expanding the structural diversity achievable through condensation reactions.[1][2]

-

Chloroacetic Acid: A straightforward synthesis of 2H-benzo[b][4]oxazin-3(4H)-one involves the reaction of 2-aminophenol with chloroacetic acid.[6][7] This foundational derivative can then be further modified, for instance, through sulfonation and subsequent reaction with aryl amines to generate a library of potent antimicrobial agents.[6][7]

Visualizing the Core Synthesis:

Caption: Generalized condensation pathway to 1,4-benzoxazines.

Modern Synthetic Approaches: Catalysis and Green Chemistry

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods.

-

Catalytic Methods: The use of catalysts has been instrumental in improving the efficiency of 1,4-benzoxazine synthesis. For instance, a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols provides a mild and practical route to aldehyde-containing 1,4-benzoxazines.[8] This method proceeds through a ring-opening and regioselective ring-closure process.[8] Transition metal-free, one-pot tandem reactions have also been reported, offering high yields and a broad substrate scope using ethanol as a solvent.[9]

-

Green Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of 1,4-benzoxazines. This includes the use of renewable resources, microwave irradiation, and green solvents. For example, benzoxazine monomers have been synthesized from renewable magnolol and furfurylamine under microwave irradiation using polyethylene glycol (PEG) as a solvent, achieving high yields in a short reaction time.[10] Bio-based benzoxazines have also been synthesized from other natural reactants like vanillin, thymol, and carvacrol.[11]

Experimental Protocol: A Representative Synthesis of a 2H-benzo[b][4]oxazin-3(4H)-one Derivative

This protocol is a generalized representation based on common synthetic procedures.[6][7]

-

Step 1: Formation of the Benzoxazinone Core

-

To a solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., chloroform), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Add a base (e.g., sodium bicarbonate) and a phase transfer catalyst (e.g., TEBA) and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2H-benzo[b][4]oxazin-3(4H)-one.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Step 2: Sulfonation

-

Add the synthesized 2H-benzo[b][4]oxazin-3(4H)-one (1 equivalent) to an excess of chlorosulfonic acid (e.g., 5 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Step 3: Amination

-

Dissolve the sulfonyl chloride derivative (1 equivalent) in a suitable solvent (e.g., pyridine).

-

Add the desired aryl amine (1.1 equivalents) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into cold dilute hydrochloric acid to precipitate the final product.

-

Filter the solid, wash with water, and purify by recrystallization.

-

Part 2: The Broad Spectrum of Applications: From Medicine to Materials

The unique structural features of 1,4-benzoxazines have led to their investigation in a wide array of applications, with a significant focus on medicinal chemistry.[1][4][12]

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The 1,4-benzoxazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to a broad range of pharmacological activities.[4][12]

Table 1: Pharmacological Activities of 1,4-Benzoxazine Derivatives

| Pharmacological Activity | Target/Mechanism of Action (where known) | Representative Examples/Key Findings | Citations |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. Some derivatives target specific pathways like VEGFR2. | Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines show antiproliferative effects against breast cancer. Hybrid molecules with isoxazole demonstrate potent activity against various cancer cell lines. | [4][13][14][15][16] |

| Antimicrobial/Antibacterial | Inhibition of DNA gyrase. | 2H-benzo[b][4]oxazin-3(4H)-one derivatives show significant inhibition against E. coli, S. aureus, and B. subtilis. | [6][7] |

| Antifungal | Inhibition of fungal growth. | 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety exhibit activity against various plant pathogenic fungi. | [17][18] |

| Antioxidant | Radical scavenging, reduction of intracellular ROS levels. | 8-amino-1,4-benzoxazine derivatives have been identified as neuroprotective antioxidants. | [4][19] |

| Neuroprotective | Inhibition of oxidative stress-mediated neuronal degeneration. | 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines show potent neuroprotective activity. | [19] |

| Anti-inflammatory | - | Benzoxazine derivatives have been reported to possess anti-inflammatory properties. | [6] |

| Antihypertensive | Calcium and calmodulin antagonism. | 2-substituted 1,4-benzoxazine derivatives show potent antihypertensive effects. | [20] |

| Angiogenesis Inhibition | Inhibition of endothelial cell migration and tube formation. | Esters of 1,4-benzoxazine compounds have been shown to inhibit angiogenesis. | [21][22] |

Visualizing a Potential Drug Development Workflow:

Caption: A streamlined workflow for drug discovery with 1,4-benzoxazines.

Applications in Agriculture

1,4-benzoxazine derivatives are naturally occurring in some plants, where they act as defense chemicals.[6][23][24] This has inspired their investigation for agricultural applications.

-

Herbicides: Benzoxazinones have demonstrated phytotoxic activity and are being explored as natural herbicide models for integrated weed control.[23][25]

-

Fungicides and Insecticides: Certain derivatives have shown promise as antifungal agents against plant pathogens.[17] Naturally occurring benzoxazinoids like DIMBOA are involved in the resistance of cereals to insects.[23]

Material Science: The Rise of Polybenzoxazines

Beyond their biological applications, benzoxazine monomers are precursors to high-performance thermosetting polymers known as polybenzoxazines. These materials are gaining attention as alternatives to traditional phenolic and epoxy resins.

Key Properties of Polybenzoxazines:

-

Excellent thermal stability.

-

High glass transition temperature.

-

Good flame retardant properties.

-

Low water absorption.

-

Good processability.[10]

The synthesis of bio-based polybenzoxazines from renewable resources is a growing area of research, aligning with the principles of sustainable chemistry.[26][27][28]

Conclusion: A Scaffold with a Bright Future

The 1,4-benzoxazine scaffold continues to be a fertile ground for scientific discovery. The development of novel, efficient, and sustainable synthetic methods is expanding the accessible chemical space of these versatile molecules. In medicinal chemistry, 1,4-benzoxazine derivatives remain a promising class of compounds with the potential to address a wide range of therapeutic needs, from infectious diseases to cancer. Furthermore, their application in agriculture and material science highlights the broad utility of this remarkable heterocyclic system. As our understanding of the structure-activity relationships of 1,4-benzoxazines deepens, we can anticipate the emergence of new and improved derivatives with enhanced efficacy and safety profiles, solidifying the enduring importance of this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Some New 1,4-Benzoxazine-Isoxazole Hybrids as In Vitro Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 1,4‐Benzoxazine Derivatives in Plants | Semantic Scholar [semanticscholar.org]

- 25. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control | MDPI [mdpi.com]

- 26. A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]

Methodological & Application

Application Note & Experimental Protocol: A Streamlined Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and neuroprotective activities.[1] The specific substitution pattern of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. This document provides a detailed, two-step experimental protocol for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative references. The described methodology is designed for reproducibility and scalability in a standard research laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is efficiently achieved in two sequential steps starting from the commercially available 2-amino-4-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to yield an intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. The subsequent step is a reduction of the amide carbonyl followed by an intramolecular Williamson ether synthesis to afford the final product.

Caption: Overall synthetic route for this compound.

Experimental Protocol

PART 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide

This initial step involves the selective acylation of the amino group of 2-amino-4-bromophenol. The use of a biphasic system with a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and protecting the acid-sensitive functional groups.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Amino-4-bromophenol | ≥94% | Sigma-Aldrich | 40925-68-6 |

| Chloroacetyl chloride | 98% | Sigma-Aldrich | 79-04-9 |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Sigma-Aldrich | 144-55-8 |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Sigma-Aldrich | 141-78-6 |

| Deionized water (H₂O) | N/A | N/A | 7732-18-5 |

| Saturated aqueous sodium chloride (brine) | N/A | N/A | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 |